benzyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate is an organic compound with a complex structure that includes a benzyl group, a cyclohexane ring, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate can be achieved through several methods. One common approach involves the esterification of (4R)-4-methyl-2-oxocyclohexane-1-carboxylic acid with benzyl alcohol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can provide better control over reaction conditions, leading to higher purity and reduced by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can target the carbonyl group in the cyclohexane ring, converting it to an alcohol. Sodium borohydride (NaBH₄) is a typical reducing agent used for this purpose.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and iodosobenzene are commonly used oxidizing agents.
Reduction: NaBH₄ and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halides (e.g., HBr) and amines (e.g., NH₃) are common nucleophiles used in substitution reactions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives of the cyclohexane ring.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Properties
CAS No. |
917911-09-2 |
---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
benzyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H18O3/c1-11-7-8-13(14(16)9-11)15(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/t11-,13?/m1/s1 |
InChI Key |
UIPFZKKRBQRWIF-JTDNENJMSA-N |
Isomeric SMILES |
C[C@@H]1CCC(C(=O)C1)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1CCC(C(=O)C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.